

ONC1-13B: A Favorable Drug-Drug Interaction Profile in Preclinical Studies

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Compound of Interest		
Compound Name:	ONC1-13B	
Cat. No.:	B1432339	Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, the potential for drug-drug interactions (DDI) is a critical consideration, particularly for patients who may be receiving multiple concurrent medications. This guide provides a comparative evaluation of **ONC1-13B**, a novel antiandrogen, focusing on its lower potential for DDIs based on available preclinical data. Comparisons are drawn with other antiandrogens, namely MDV3100 (enzalutamide) and ARN-509 (apalutamide).

Lower Potential for Clinically Significant Drug-Drug Interactions

Preclinical evidence strongly suggests that **ONC1-13B** has a more favorable safety profile regarding drug-drug interactions compared to other antiandrogens like MDV3100 and ARN-509.[1][2][3] This is primarily attributed to its significantly lower induction of the cytochrome P450 3A4 (CYP3A4) enzyme, a key pathway for the metabolism of a wide range of commonly prescribed drugs.[1][2][3]

Induction of CYP3A4 by a therapeutic agent can accelerate the metabolism of co-administered drugs that are substrates of this enzyme, potentially leading to reduced efficacy of those drugs. MDV3100 is a known strong inducer of CYP3A4.[1][2] In contrast, in vitro studies have demonstrated that **ONC1-13B** is a significantly weaker inducer of CYP3A activity.[1][2][3]



Comparative Efficacy and Receptor Activity

While exhibiting a lower potential for DDIs, **ONC1-13B** maintains potent anti-cancer activity. Preclinical studies show that it effectively inhibits the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1][4] Its mechanism of action is similar to that of MDV3100 and ARN-509, involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of the formation of the coactivator complex.[1][4]

Impressively, in vitro studies have indicated that **ONC1-13B** inhibits DHT-induced prostate-specific antigen (PSA) expression and the proliferation of prostate cancer cells more efficiently than both MDV3100 and ARN-509.[1][4]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies, highlighting the comparative performance of **ONC1-13B**.

Table 1: Inhibition of DHT-Induced PSA Expression and Cell Proliferation

Compound	Inhibition of PSA Expression (Ki, nM)	Inhibition of Cell Proliferation (IC50, nM)
ONC1-13B	20.0 ± 5.5	30
MDV3100	30.8 ± 7.7	148
ARN-509	38.4	240

Data from in vitro studies using LNCaP prostate cancer cells.[1]

Table 2: Competitive Binding to Androgen Receptor

Compound	Androgen Receptor Binding (IC50, μM)
Dihydrotestosterone (DHT)	0.019
ONC1-13B	7.9
MDV3100	16.3



Data from a competitive-binding assay against the AR ligand Fluormone™.[1]

Table 3: In Vitro CYP3A Induction

Compound	CYP3A Induction at 1 μM	CYP3A Induction at 10 μM
ONC1-13B	No Activity	~2-fold less potent than competitors
MDV3100	Active	Significantly higher than ONC1-13B
ARN-509	Active	Significantly higher than ONC1-13B

Data from in vitro studies in human hepatocytes.

Experimental Protocols

A summary of the key experimental methodologies used in the preclinical evaluation of **ONC1-13B** is provided below.

Inhibition of PSA Expression

Prostate cancer cells (LNCaP) were cultured in a medium containing 5% charcoal-stripped serum for three days. Following this, the cells were treated with the test compounds (**ONC1-13B**, MDV3100, or ARN-509) in the presence of 5-α-dihydrotestosterone (DHT). The expression of PSA was measured in the culture medium 24 hours after treatment.[1]

Cell Proliferation Assay

LNCaP cells were cultured under the same conditions as the PSA expression assay. After initial culturing, the cells were treated with the test compounds in the presence of DHT for five days. The number of viable cells was then calculated to determine the inhibitory effect of the compounds on cell proliferation.[1]

Androgen Receptor Competitive Binding Assay



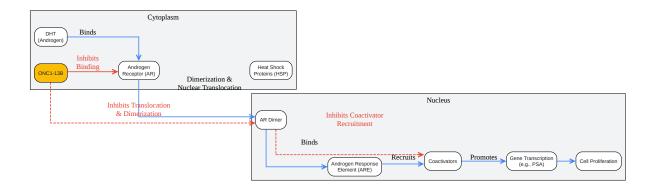
A commercially available PolarScreen[™] Androgen Receptor Competitor Assay was utilized to determine the in vitro binding affinity of the compounds to the androgen receptor. This assay measures the ability of a test compound to displace a fluorescently labeled androgen ligand from the receptor, with a stronger displacement indicating a higher binding affinity.[1]

CYP3A Induction Assay

The potential of the compounds to induce CYP3A enzyme activity was assessed in human hepatocytes. This in vitro assay measures the increase in CYP3A metabolic activity following treatment with the test compounds.

Mandatory Visualizations

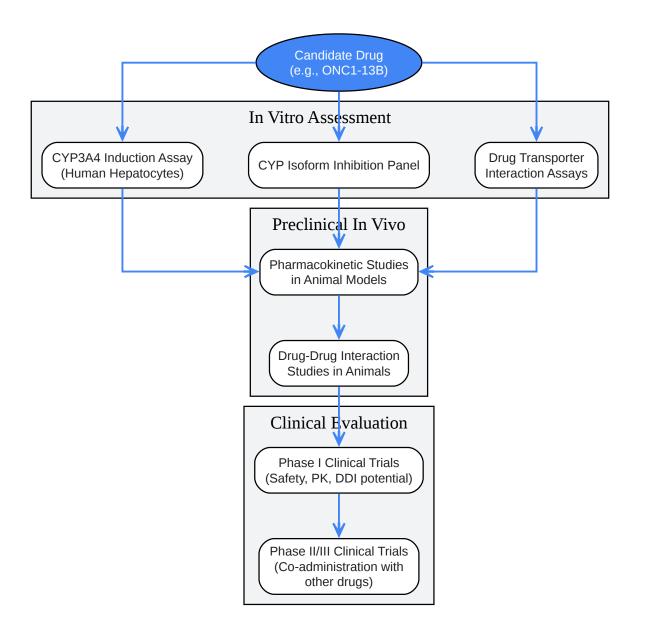
The following diagrams illustrate key pathways and workflows relevant to the evaluation of **ONC1-13B**.



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Caption: Androgen Receptor Signaling and Points of Inhibition by ONC1-13B.



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Caption: Workflow for Evaluating Drug-Drug Interaction Potential.

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